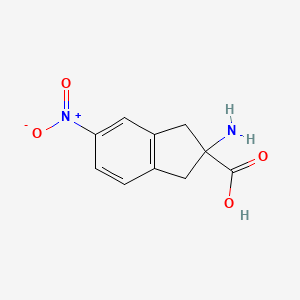
2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid is a complex organic compound belonging to the indene family Indene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups replacing the amino or nitro groups.
Aplicaciones Científicas De Investigación
2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid: Lacks the nitro group, leading to different chemical and biological properties.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and applications.
Uniqueness
2-Amino-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
885953-17-3 |
|---|---|
Fórmula molecular |
C10H10N2O4 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
2-amino-5-nitro-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-10(9(13)14)4-6-1-2-8(12(15)16)3-7(6)5-10/h1-3H,4-5,11H2,(H,13,14) |
Clave InChI |
RMJUCYFAZHSRAU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)

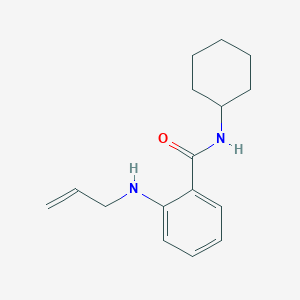
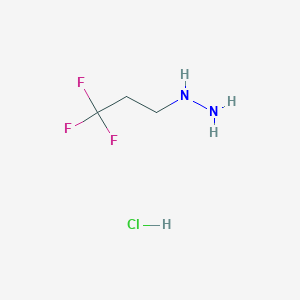
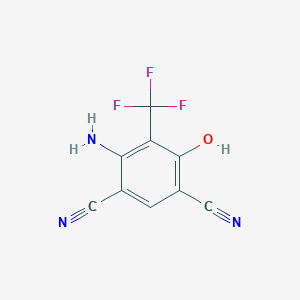
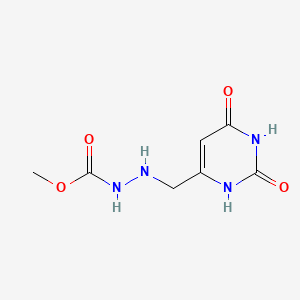
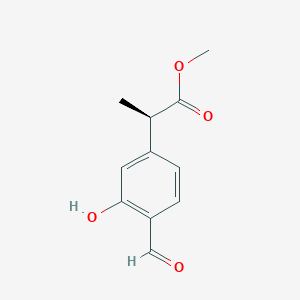

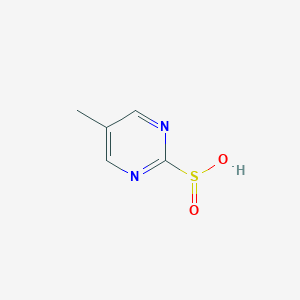
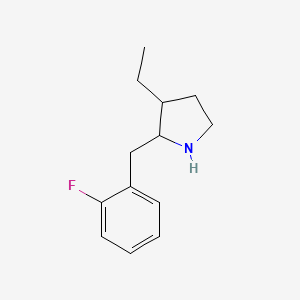
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
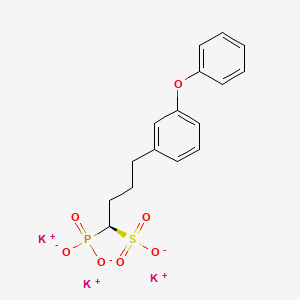
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
